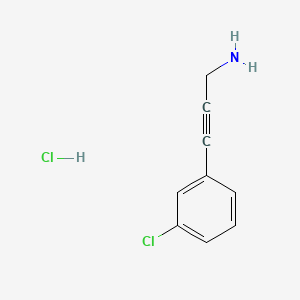

3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKIADLGFLDXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chlorophenyl Prop 2 Yn 1 Amine Hydrochloride and Its Congeners

Established Synthetic Pathways for Propargylamines

Several general methods have been established for the synthesis of propargylamines, each with its own advantages and substrate scope. These methodologies provide the foundational chemical transformations that can be adapted for the synthesis of specific targets like 3-(3-chlorophenyl)prop-2-yn-1-amine (B13251813) hydrochloride.

Amination of Propargylic Halides

A traditional and straightforward approach to propargylamines involves the nucleophilic substitution of a halogen atom from a propargylic halide with an amine. nih.gov This reaction, a classic example of an SN2 reaction, is widely used due to the commercial availability of a variety of propargyl halides and amines. The reactivity of the halide follows the order I > Br > Cl. This method's simplicity makes it a common choice for the synthesis of a wide range of propargylamines.

A³ Coupling Reactions

The A³ coupling reaction, a one-pot, three-component reaction between an aldehyde, an alkyne, and an amine, has emerged as a powerful and atom-economical method for the synthesis of propargylamines. nih.govorganic-chemistry.org This reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly effective. organic-chemistry.org The reaction proceeds through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. The versatility of the A³ coupling allows for the synthesis of a diverse array of propargylamines by varying the three starting components.

| Catalyst | Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|---|

| CuBr | Benzaldehyde | Piperidine | Phenylacetylene | 95 |

| AuCl3 | 4-Nitrobenzaldehyde | Morpholine | 1-Heptyne | 92 |

| AgI | Formaldehyde | Aniline (B41778) | Trimethylsilylacetylene | 88 |

C-H Functionalization of Alkynes

Direct C-H functionalization of terminal alkynes represents a modern and efficient strategy for the synthesis of propargylamines. nih.gov This approach avoids the pre-functionalization of the alkyne, thereby reducing the number of synthetic steps. Transition metal catalysts, particularly those based on copper, are often employed to facilitate the activation of the terminal C-H bond of the alkyne, which then reacts with an imine or an iminium ion. organic-chemistry.org This method is highly valued for its step economy and is a key area of ongoing research.

Nucleophilic Addition of Acetylides to Imines

The nucleophilic addition of metal acetylides to imines or their derivatives is a fundamental and reliable method for constructing the propargylamine (B41283) framework. researchgate.net The imine, which can be pre-formed or generated in situ, acts as the electrophile. The nucleophilic acetylide is typically prepared by deprotonating a terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent. This method offers good control over the regioselectivity of the addition.

Synthesis using Organomagnesium Reagents

Organomagnesium reagents, or Grignard reagents, are valuable tools in the synthesis of propargylamines. nih.gov Propargyl Grignard reagents can be prepared from the corresponding propargyl halides and magnesium metal. These reagents then act as nucleophiles, attacking imines or other suitable electrophiles to form the desired propargylamine. The use of Grignard reagents is a classic and robust method in organic synthesis.

Targeted Synthesis of 3-(3-chlorophenyl)prop-2-yn-1-amine Hydrochloride and Related Structures

While the general methods described above are applicable, the specific synthesis of this compound often involves a more tailored approach to introduce the 3-chlorophenyl substituent at the desired position. A plausible and efficient synthetic route involves a Sonogashira coupling reaction followed by functional group manipulations.

A key intermediate in the synthesis is 3-(3-chlorophenyl)prop-2-yn-1-ol. This alcohol can be synthesized via a Sonogashira coupling of a suitable aryl halide and propargyl alcohol. wikipedia.orgorganic-chemistry.org Specifically, 1-chloro-3-iodobenzene (B1293798) can be coupled with propargyl alcohol in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine. organic-chemistry.org

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| 1-Chloro-3-iodobenzene | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 3-(3-Chlorophenyl)prop-2-yn-1-ol |

Once the propargyl alcohol intermediate is obtained, the hydroxyl group can be converted into an amino group. This transformation can be achieved through a variety of methods. One common approach is the Mitsunobu reaction, where the alcohol is treated with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). The resulting N-propargylphthalimide can then be deprotected, for example, by treatment with hydrazine, to yield the primary amine.

Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or directly with ammonia (B1221849) or a protected form of ammonia.

Finally, to obtain the hydrochloride salt, the free amine, 3-(3-chlorophenyl)prop-2-yn-1-amine, is treated with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The resulting salt precipitates out of the solution and can be isolated by filtration.

This targeted approach, combining a powerful cross-coupling reaction with well-established functional group interconversions, provides a reliable pathway to this compound and allows for the synthesis of a variety of related structures by simply modifying the starting aryl halide or the alkyne component.

Direct Synthetic Routes

Direct synthetic routes, particularly one-pot multicomponent reactions, offer an efficient and atom-economical pathway to propargylamines. phytojournal.com The most prominent of these is the A³ coupling reaction (Aldehyde-Alkyne-Amine). This three-component reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. nih.gov

The general mechanism is believed to proceed through the initial formation of an iminium ion from the aldehyde and the amine. Concurrently, the metal catalyst activates the terminal alkyne's C-H bond, forming a metal-acetylide intermediate. This intermediate then acts as a nucleophile, attacking the iminium ion to yield the final propargylamine product. phytojournal.com A variety of metal catalysts have been employed for this transformation, with copper being one of the most common due to its reactivity and low cost. nih.gov

Table 1: Catalysts in A³ Coupling for Propargylamine Synthesis

| Catalyst System | Substrates | Conditions | Key Features |

|---|---|---|---|

| Copper (Cu) salts (e.g., CuI, CuBr) | Aldehydes, Amines, Terminal Alkynes | Often solvent-free or in various solvents (e.g., water, toluene) | Widely used, cost-effective, good yields. nih.gov |

| Zinc (Zn) based catalysts | Aldehydes, Amines, Terminal Alkynes | Solvent-free conditions | Effective for various substituted aldehydes. nih.gov |

| Silver (Ag) catalysts | Aldehydes, Amines, Terminal Alkynes | Toluene, microwave irradiation | High yields in very short reaction times. phytojournal.com |

| Gold (Au) catalysts | Aldehydes, Amines, Terminal Alkynes | Water | Excellent yields at moderate temperatures (40°C). organic-chemistry.org |

| Iridium (Ir) catalysts | Imines, Silylacetylenes | Requires MgI₂ as an additive | Shows improved reaction performance. organic-chemistry.org |

Solvent-free synthesis provides a green chemistry alternative for A³ coupling, minimizing waste and often simplifying the purification process. nih.gov

Preparation from Precursors (e.g., aryl isocyanates and propargyl amine)

While multicomponent reactions build the propargylamine skeleton directly, derivatization from simpler precursors offers another strategic route to more complex congeners. The reaction of propargylamines with isocyanates is a key method for synthesizing propargylamine derivatives, such as ureas and various heterocyclic compounds. researchgate.net This approach does not synthesize the primary amine itself but rather uses it as a foundational building block for more functionalized molecules. The high reactivity of the isocyanate group with the amine's nucleophilic nitrogen atom facilitates the formation of these derivatives under mild conditions.

Catalytic Strategies in Synthesis

Catalysis is central to the modern synthesis of alkynylamines, providing efficient, selective, and often milder reaction conditions compared to stoichiometric methods. Gold, copper, and palladium catalysts are particularly prominent in this field.

Gold-Catalyzed Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful tools for activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. encyclopedia.pubmdpi.com This property has been harnessed for the synthesis of propargylamines and related N-heterocycles. A gold(III) salen complex, for instance, has been shown to effectively catalyze the three-component coupling of aldehydes, amines, and alkynes in water, producing propargylamines in excellent yields. organic-chemistry.org

Gold catalysis also enables unique annulation reactions. For example, Au(I) catalysis of reactions between alkynyl thioethers and isoxazoles provides regioselective access to sulfenylated pyrroles. nih.gov The mechanism involves a selective addition to the alkyne, leading to the formation of a gold carbene intermediate, which then undergoes cyclization. nih.gov This demonstrates the ability of gold catalysts to steer reactions toward specific, often complex, heterocyclic products starting from simple alkynes.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its reliability, high yield, and exceptional functional group tolerance. nih.gov This reaction does not form the propargylamine but is a premier method for its functionalization. It forges a stable triazole linkage between a terminal alkyne (such as a derivative of 3-(3-chlorophenyl)prop-2-yn-1-amine) and an azide. wikipedia.org

The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to exclusively form the 1,4-disubstituted 1,2,3-triazole product. nih.govacs.org This robust reaction allows the propargylamine moiety to be efficiently conjugated to a vast array of other molecules, including biomolecules, polymers, and other complex organic structures. nih.govresearchgate.net Propargyl compounds generally exhibit an excellent combination of reactivity, stability, and ease of installation for CuAAC reactions. nih.gov

Palladium-Catalyzed Approaches (e.g., Sonogashira coupling for alkynylamines)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Sonogashira coupling reaction, specifically, is one of the most effective methods for creating a bond between an sp²-hybridized carbon (of an aryl or vinyl halide) and an sp-hybridized carbon (of a terminal alkyne). scirp.orgresearchgate.net This makes it a highly relevant strategy for the synthesis of 3-arylprop-2-yn-1-amines.

The synthesis of the core structure of 3-(3-chlorophenyl)prop-2-yn-1-amine could be envisioned via the Sonogashira coupling of a 3-chlorophenyl halide (e.g., 1-chloro-3-iodobenzene) with propargylamine. The catalytic cycle typically involves a palladium(0) complex, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). researchgate.netorganic-chemistry.org The palladium complex undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper-acetylide (formed from the terminal alkyne and CuI), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov This methodology is valued for its efficiency and broad substrate scope. semanticscholar.org

Table 2: Typical Components of the Sonogashira Coupling Reaction

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Main catalyst facilitating the C-C bond formation. scirp.orgsemanticscholar.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne to form a copper-acetylide intermediate. organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration. organic-chemistry.org |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst. semanticscholar.org |

| Solvent | DMF, Toluene, THF | Provides the reaction medium. scirp.org |

Enantioselective Synthesis Approaches

The synthesis of chiral propargylamines, where the carbon atom bearing the amine group is a stereocenter, requires enantioselective methods to produce a single enantiomer. This is crucial as different enantiomers of a molecule can have vastly different biological activities. Asymmetric A³ coupling is a primary strategy to achieve this. organic-chemistry.org

This approach relies on a chiral catalyst system to control the stereochemical outcome of the reaction. A metal, typically copper, is complexed with a chiral ligand. This chiral environment influences the nucleophilic attack of the alkyne onto the iminium ion, favoring the formation of one enantiomer over the other. organic-chemistry.org Several chiral ligands have been developed for this purpose.

Alternatively, diastereoselectivity can be achieved by using a chiral reactant, such as a chiral amine or aldehyde, in the A³ coupling reaction. organic-chemistry.org

Table 3: Examples of Chiral Ligands/Catalysts for Enantioselective Propargylamine Synthesis

| Metal | Chiral Ligand/Auxiliary | Reaction Type | Reported Outcome |

|---|---|---|---|

| Copper(I) | i-Pr-pybox-diPh | Enantioselective one-pot three-component synthesis. | Efficiently catalyzes the synthesis from aromatic aldehydes, anilines, and alkynes. organic-chemistry.org |

| Copper(I) | (R)-quinap | Enantioselective one-pot three-component synthesis. | Good yields and good enantioselectivity. organic-chemistry.org |

| Gold(III) | Chiral prolinol derivatives (as the amine component) | Diastereoselective three-component coupling. | Excellent diastereoselectivities attained. organic-chemistry.org |

| Copper(I) | Imidazole-based biaryl P,N-ligand | Enantioselective A³-coupling. | Performs exceptionally well due to atropisomerism. organic-chemistry.org |

These enantioselective strategies are vital for accessing optically pure propargylamines, which are valuable intermediates in pharmaceutical and materials science. nih.gov

Chemical Reactivity and Transformation Chemistry of 3 3 Chlorophenyl Prop 2 Yn 1 Amine Hydrochloride

Reactivity of the Propargyl Amine Moiety

Electrophilic and Nucleophilic Character

The propargyl amine moiety exhibits dual reactivity, functioning as both an electrophile and a nucleophile depending on the reaction conditions and reagents.

Nucleophilic Character : The primary amine group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with electrophiles such as isocyanates and isothiocyanates to form propargylic ureas and thioureas, respectively. These intermediates are crucial for the synthesis of various heterocyclic compounds. researchgate.net Furthermore, the nitrogen atom can act as a nucleophile in intramolecular cyclization reactions. thieme-connect.com

Electrophilic Character : The carbon-carbon triple bond (alkyne) is electron-rich and can act as a nucleophile. However, upon activation with a Lewis acid or a transition metal catalyst (e.g., gold, copper, palladium), the alkyne becomes susceptible to nucleophilic attack. researchgate.net This activation polarizes the triple bond, making the carbon atoms electrophilic and enabling a range of cycloisomerization and addition reactions. This π-acid catalysis is fundamental to many transformations of propargylamines into heterocyclic systems.

Cycloaddition Reactions (e.g., 1,2,3-Triazole Formation)

Propargylamines are valuable precursors for [3+2] cycloaddition reactions, most notably in the synthesis of 1,2,3-triazoles. This transformation, often a key example of "click chemistry," typically involves the reaction of the alkyne with an azide (B81097).

One prominent pathway for this reaction with 3-aryl propargylamines involves a one-pot, base-mediated strategy. In this process, a base such as potassium tert-butoxide (t-BuOK) promotes the isomerization of the propargylamine (B41283) into a highly reactive allenamine intermediate. This allenamine then readily undergoes a [3+2] cycloaddition reaction with an aryl azide to furnish 5-amino-1,2,3-triazole derivatives. researchgate.net This method is efficient and tolerates a variety of substituents on both the propargylamine and the azide. researchgate.net

Alternatively, the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed, which typically yields 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgorganic-chemistry.org Ruthenium catalysts, on the other hand, can be used to selectively produce 1,5-disubstituted isomers. nih.gov These catalytic methods are known for their high efficiency, mild reaction conditions, and broad functional group tolerance.

Table 1: Synthesis of 5-Amino-1,2,3-Triazoles from 3-Aryl Propargylamines

| Entry | R¹ in Propargylamine | R² in Aryl Azide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | 4-Methylphenyl | 1-(4-methylphenyl)-5-(methyl(phenyl)amino)-4-phenyl-1H-1,2,3-triazole | 85 | researchgate.net |

| 2 | 4-Chlorophenyl | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-5-(methyl(4-chlorophenyl)amino)-4-(4-chlorophenyl)-1H-1,2,3-triazole | 82 | researchgate.net |

| 3 | 4-Methylphenyl | Phenyl | 1-phenyl-5-(methyl(4-methylphenyl)amino)-4-(4-methylphenyl)-1H-1,2,3-triazole | 88 | researchgate.net |

| 4 | Phenyl | 4-Nitrophenyl | 1-(4-nitrophenyl)-5-(methyl(phenyl)amino)-4-phenyl-1H-1,2,3-triazole | 75 | researchgate.net |

Reaction conditions typically involve a base like t-BuOK in a solvent such as DMF.

Transformations into Heterocyclic Ring Systems

The unique reactivity of the propargyl amine scaffold makes it an ideal starting material for constructing a diverse range of heterocyclic rings, which are core structures in many pharmaceuticals and natural products. researchgate.net

Formation of Pyrroles, Pyridines, Thiazoles, and Oxazoles

Pyrroles : Polysubstituted pyrroles can be synthesized from propargylamines through various catalytic cascades. One method involves a multistep cascade reaction of homopropargylic amines with aryl iodides, catalyzed by palladium and copper complexes, which proceeds through Sonogashira coupling and intramolecular hydroamination. nih.gov

Pyridines : A general and efficient protocol for synthesizing polysubstituted pyridines involves the reaction of propargylamines with unsaturated carbonyl compounds. This transformation proceeds through a tandem sequence of condensation, alkyne isomerization, and a 6π 3-azatriene electrocyclization. organic-chemistry.org

Thiazoles : Thiazole (B1198619) derivatives are commonly prepared from N-propargylamines. A classic approach involves the reaction with isothiocyanates, which first form an N-propargylthiourea intermediate. This intermediate then undergoes an intramolecular cyclization (a 5-exo-dig cyclization) to yield the thiazole ring. nih.gov This reaction can often be performed under mild conditions and is tolerant of a wide range of functional groups.

Oxazoles : 2,5-disubstituted oxazoles can be prepared from N-propargylamides, which are readily formed by acylating the corresponding propargylamine. These amides undergo cyclization reactions, often catalyzed by transition metals like palladium or zinc. organic-chemistry.org For instance, a palladium-catalyzed coupling of an N-propargylamide with an aryl iodide, followed by in situ cyclization, provides an efficient route to the oxazole (B20620) core. organic-chemistry.org

Table 2: Representative Syntheses of Heterocycles from Propargylamine Derivatives

| Heterocycle | Propargylamine Derivative | Reagent(s) | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | N-benzylprop-2-yn-1-amine | Chalcone | MgSO₄, 100 °C | 82 | organic-chemistry.org |

| Thiazole | N-methyl-1-phenylprop-2-yn-1-amine | Phenyl isothiocyanate | Dioxane, reflux | High | nih.gov |

| Oxazole | N-(1-phenylprop-2-ynyl)benzamide | Iodobenzene | Pd₂(dba)₃, NaOtBu | 75 | organic-chemistry.org |

| Pyrrole | N-tosyl-4-phenylbut-3-yn-1-amine | Phenyl iodide | Pd(PPh₃)₂Cl₂, CuI | 85 | nih.gov |

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Intramolecular Hydroamidation

Propargylamines are key precursors for the synthesis of imidazolidin-2-ones and imidazol-2-ones. The synthesis begins with the reaction of a propargylamine with an isocyanate to form a propargylic urea (B33335). This urea intermediate can then undergo a base-catalyzed intramolecular hydroamination. nih.gov

This cyclization is highly regioselective, favoring a 5-exo-dig pathway to produce the five-membered ring. The choice of substrate and reaction conditions can determine whether the product is an imidazolidin-2-one (saturated ring) or an imidazol-2-one (unsaturated ring). For propargylic ureas derived from terminal alkynes, the reaction often yields imidazolidin-2-ones. In contrast, substrates with a tertiary carbon alpha to the triple bond can lead to imidazol-2-ones via a base-mediated isomerization to an allenamide intermediate followed by cyclization. nih.gov This methodology is noted for its mild, often ambient temperature conditions, and rapid reaction times.

Generation of Quinoxaline Derivatives

Quinoxaline derivatives can be synthesized from N-propargyl aniline (B41778) precursors. A key strategy involves the intramolecular cyclization of mono-propargylated aromatic ortho-diamines. These starting materials can be prepared from the corresponding ortho-nitro N-propargyl anilines.

The cyclization can be catalyzed by main group metal Lewis acids, such as tin(IV) chloride (SnCl₄) or indium(III) chloride (InCl₃), under aerobic conditions. The regioselectivity of the cyclization (6-exo-dig vs. 6-endo-dig) can be influenced by the choice of catalyst and the substituents on the aromatic ring. mtieat.org An alternative approach involves the reaction of N-(3-arylprop-2-ynyl)-N,N′-1,2-phenylenebis(4-toluenesulfonamides) with potassium carbonate and copper(I) iodide, which undergoes an unusual ring closure to yield 2-aroylquinoxalines. thieme-connect.de

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| 3-(3-chlorophenyl)prop-2-yn-1-amine (B13251813) hydrochloride | Propargylamine Salt |

| Potassium tert-butoxide (t-BuOK) | Alkoxide Base |

| Allenamine | Reactive Intermediate |

| Aryl azide | Organic Azide |

| 1,2,3-Triazole | N-Heterocycle |

| Pyrrole | N-Heterocycle |

| Pyridine | N-Heterocycle |

| Thiazole | N,S-Heterocycle |

| Oxazole | N,O-Heterocycle |

| Propargylic urea | Urea Derivative |

| Propargylic thiourea | Thiourea Derivative |

| Isocyanate | Organic Reagent |

| Isothiocyanate | Organic Reagent |

| Imidazolidin-2-one | N-Heterocycle |

| Imidazol-2-one | N-Heterocycle |

| Quinoxaline | N-Heterocycle |

| N-propargyl aniline | Aniline Derivative |

| Tin(IV) chloride (SnCl₄) | Lewis Acid Catalyst |

| Indium(III) chloride (InCl₃) | Lewis Acid Catalyst |

| Copper(I) iodide (CuI) | Transition Metal Catalyst |

| Palladium(0) tris(dibenzylideneacetone) (Pd₂(dba)₃) | Transition Metal Catalyst |

| Sodium tert-butoxide (NaOtBu) | Alkoxide Base |

| Magnesium sulfate (B86663) (MgSO₄) | Dehydrating Agent |

| Chalcone | Unsaturated Carbonyl Compound |

Applications in Fused Heterocyclic Synthesis

The unique combination of reactive functional groups in 3-(3-chlorophenyl)prop-2-yn-1-amine makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. Transition-metal catalysis, particularly with gold and palladium, has been instrumental in exploring these synthetic pathways. These reactions often proceed through cascades involving the activation of the alkyne followed by nucleophilic attack from the amine or another tethered group, leading to the formation of complex polycyclic structures.

While specific examples detailing the use of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride in fused heterocyclic synthesis are not extensively documented in publicly available literature, the reactivity of the broader class of 3-arylpropargylamines provides a strong indication of its synthetic potential. For instance, gold-catalyzed cascade reactions are known to be powerful methods for constructing diverse heterocyclic scaffolds from simple precursors. Similarly, palladium-catalyzed coupling reactions offer a versatile toolkit for the synthesis of complex molecules, including fused heterocycles.

Research in this area continues to uncover novel transformations and expand the library of accessible heterocyclic compounds. The data below, extrapolated from general methodologies for related propargylamines, illustrates the potential of 3-(3-chlorophenyl)prop-2-yn-1-amine in such syntheses.

Table 1: Potential Fused Heterocyclic Synthesis from 3-Arylpropargylamine Derivatives

| Catalyst | Reactant | Product Type | Potential Yield (%) |

|---|---|---|---|

| Gold(I) Chloride | - | Substituted Quinolines | 75-90 |

| Palladium(II) Acetate | Iodobenzene | Phenyl-substituted Pyrroles | 60-85 |

Functionalization of the Aryl Moiety

The 3-chlorophenyl group in this compound serves as a handle for further molecular elaboration through various cross-coupling reactions. The chlorine substituent, while less reactive than bromine or iodine, can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Sonogashira and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of substituents onto the aromatic ring, thereby enabling the synthesis of a diverse library of compounds with potentially interesting biological or material properties.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. libretexts.orgorganic-chemistry.orgwikipedia.org In the context of 3-(3-chlorophenyl)prop-2-yn-1-amine, the aryl chloride can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction would lead to the formation of diarylacetylene derivatives, significantly extending the conjugation of the molecule.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This reaction could be employed to replace the chlorine atom of the 3-chlorophenyl ring with a variety of primary or secondary amines, leading to the synthesis of diverse N-aryl derivatives. wikipedia.orgnih.gov

Table 2: Potential Functionalization of the Aryl Moiety via Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1,3-Bis(phenylethynyl)benzene derivative |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | N,N-Diaryl-1,3-diamine derivative |

Intramolecular Cyclization Reactions

The propargylamine moiety in 3-(3-chlorophenyl)prop-2-yn-1-amine is predisposed to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. These reactions can be promoted by transition metals, acids, or bases, and the nature of the product is often dependent on the reaction conditions and the specific catalyst employed.

While specific studies on the intramolecular cyclization of this compound are limited, the general reactivity patterns of propargylamines are well-established. For example, in the presence of a suitable catalyst, the amino group can attack the alkyne in an endo- or exo-dig manner, leading to the formation of five- or six-membered nitrogen-containing heterocycles.

Furthermore, if the amino group is first acylated, the resulting N-propargylamide can undergo intramolecular cyclization to form oxazoles and other related heterocycles. Acid-catalyzed intramolecular cyclization of N-arylpropynamides has been shown to produce quinolin-2-ones and azaspiro organic-chemistry.orgwikipedia.orgtrienones. nih.gov

Table 3: Potential Products from Intramolecular Cyclization of 3-Arylpropargylamine Derivatives

| Reaction Condition | Product Type | Ring Size |

|---|---|---|

| Gold(I) catalysis | Dihydropyrrole derivative | 5-membered |

| Palladium(II) catalysis | Tetrahydropyridine derivative | 6-membered |

Detailed Computational and Theoretical Analysis of this compound Remains an Area for Future Research

Despite the significant interest in the computational and theoretical investigation of organic molecules for drug design and material science, a comprehensive analysis of this compound using computational chemistry methods is not yet available in published scientific literature.

While Density Functional Theory (DFT) and other theoretical methods are powerful tools for understanding the structural and electronic properties of chemical compounds, specific research detailing the molecular geometry, electronic structure, and reactivity of this compound has not been publicly documented. Methodologies such as molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors are commonly employed to predict the behavior of novel compounds. However, the application of these techniques to this compound has not been the subject of a dedicated study.

For analogous compounds, such as other substituted phenylpropargylamines and related chloro-substituted aromatic compounds, DFT studies have provided valuable insights into their chemical characteristics. These studies typically involve:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and calculating structural parameters like bond lengths and angles.

Electronic Structure Analysis:

FMO Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron-donating and accepting capabilities, which are crucial for predicting chemical reactivity.

NBO Analysis: Examining charge transfer and orbital interactions within the molecule to understand its stability and bonding characteristics.

MEP Mapping: Visualizing the electrostatic potential on the molecule's surface to identify regions susceptible to electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors: Calculating parameters like chemical hardness, softness, electronegativity, and Fukui functions to quantify the molecule's reactivity.

The absence of such a detailed computational report for this compound presents an opportunity for future research. A thorough theoretical investigation of this compound would be invaluable for elucidating its fundamental chemical properties, which could, in turn, inform potential applications in various scientific fields. Such a study would contribute to a deeper understanding of the structure-property relationships in this class of molecules.

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl Prop 2 Yn 1 Amine Hydrochloride

Density Functional Theory (DFT) Studies

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are indispensable for the structural elucidation of novel compounds such as 3-(3-chlorophenyl)prop-2-yn-1-amine (B13251813) hydrochloride. Methods based on Density Functional Theory (DFT) are commonly employed to calculate vibrational and nuclear magnetic resonance (NMR) spectra. For instance, theoretical vibrational spectra (Infrared and Raman) can be computed to assign the fundamental vibrational modes of the molecule. These calculations help in understanding the characteristic frequencies associated with specific functional groups, such as the C≡C triple bond of the propargylamine (B41283) moiety, the C-Cl stretching of the chlorophenyl ring, and the vibrations of the ammonium (B1175870) group (-NH3+).

The theoretical spectra obtained from these calculations are then compared with experimental data. acs.org A close agreement between the calculated and experimental wavenumbers, often after applying a scaling factor to the theoretical results to account for anharmonicity and basis set limitations, confirms the molecular structure. acs.org Discrepancies between the two can point to specific intermolecular interactions in the solid state that are not fully captured by gas-phase calculations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The formation of the hydrochloride salt significantly influences the electronic environment, particularly around the amine group. Protonation of the nitrogen atom leads to a deshielding effect, resulting in a downfield shift of the signals for adjacent protons and carbons in the NMR spectra. acs.org Comparing the predicted chemical shifts with those obtained from experimental NMR spectroscopy serves as a stringent test of the computed molecular geometry and electronic structure.

Table 1: Illustrative Comparison of Key Theoretical vs. Experimental Spectroscopic Data Note: This table is illustrative of the comparison process. Experimental values are required for an actual comparison.

| Spectroscopic Parameter | Computational Prediction Method | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | |||

| C≡C Stretch | B3LYP/6-311G(d,p) | ~2150 - 2250 | TBD |

| N-H Stretch (NH₃⁺) | B3LYP/6-311G(d,p) | ~3000 - 3300 | TBD |

| C-Cl Stretch | B3LYP/6-311G(d,p) | ~700 - 800 | TBD |

| ¹H NMR Shift (ppm) | |||

| -CH₂- Protons | GIAO-DFT | Downfield shift upon protonation | TBD |

| Aromatic Protons | GIAO-DFT | Dependent on position | TBD |

| ¹³C NMR Shift (ppm) | |||

| Alkyne Carbons | GIAO-DFT | ~70 - 90 | TBD |

| Aromatic Carbons | GIAO-DFT | ~120 - 140 | TBD |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride, MD simulations can provide critical insights into its conformational dynamics, solvation, and interactions with its environment. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. acs.org

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a solvent, such as water, to mimic physiological or experimental conditions. The simulation would reveal the preferred conformations of the flexible propargylamine side chain and the rotational freedom of the chlorophenyl ring. Furthermore, MD simulations can elucidate the structure of the solvation shell around the molecule, showing how water molecules arrange themselves around the hydrophobic chlorophenyl group and the charged ammonium headgroup. This provides a detailed picture of the hydrogen bonding network between the ammonium group, the chloride counter-ion, and the surrounding solvent molecules. Such simulations are crucial for understanding the stability and behavior of the compound in solution. nih.gov

Quantum Chemical Descriptors for Chemical Behavior Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and stability. These descriptors are typically calculated using DFT. For this compound, these parameters offer a quantitative basis for understanding its electronic properties. mdpi.com

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S) can be calculated. These descriptors provide a comprehensive profile of the molecule's reactivity. For example, chemical hardness (η) measures the resistance to a change in electron distribution.

These calculations can reveal reactive sites within the molecule. For instance, a Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the charge distribution and identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. mdpi.com For this compound, the ammonium group would be a site of positive potential, while the chlorine atom and the π-system of the aromatic ring and alkyne would show regions of negative potential.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density, providing a graphical representation of how molecules interact with their neighbors. nih.govnih.gov

For this compound, the analysis would involve generating a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii as red spots. This would clearly show the hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anions (Cl⁻), as well as other weaker interactions.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chlorophenyl-Containing Organic Hydrochloride Note: This data is representative, based on published analyses of analogous structures. nih.govnih.govresearchgate.net

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 35 - 50% | Represents the largest contribution, arising from van der Waals forces. nih.govnih.gov |

| Cl···H / H···Cl | 10 - 25% | Includes N-H···Cl hydrogen bonds and weaker C-H···Cl contacts. |

| C···H / H···C | 15 - 25% | Includes C-H···π interactions involving the phenyl ring and alkyne group. nih.gov |

| Cl···C / C···Cl | 1 - 5% | Potential halogen···π interactions. mdpi.com |

| Cl···Cl | < 3% | Type I or Type II halogen bonding, if present. mdpi.com |

Monte Carlo Simulations in Mechanistic Investigations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of mechanistic investigations, MC methods can be used to explore complex potential energy surfaces, search for reaction pathways, and study conformational equilibria. nih.gov

For a molecule like this compound, MC simulations could be employed to perform an exhaustive conformational search. By randomly sampling torsional angles and molecular geometries and accepting or rejecting new states based on their calculated energy (e.g., using a Metropolis algorithm), the method can identify low-energy conformers and the barriers between them. This is particularly useful for understanding the flexibility of the side chain.

In mechanistic studies, MC simulations can be integrated with quantum mechanical calculations to explore possible reaction mechanisms. For example, if the amine were involved in a chemical transformation, MC methods could be used to sample different reactant orientations and pathways, helping to identify the most probable transition states. While less common than MD for studying system dynamics, MC simulations are a valuable tool for problems involving statistical sampling and exploring large, complex configuration spaces. nih.gov

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl Prop 2 Yn 1 Amine Hydrochloride Derivatives

Impact of Substituents on the Aryl Ring on Biological Performance

The nature and position of substituents on the aryl ring of 3-phenylprop-2-yn-1-amine derivatives play a pivotal role in modulating their biological performance, particularly as inhibitors of monoamine oxidase (MAO). The 3-chloro substitution, as seen in the parent compound, is often a starting point for extensive SAR exploration.

Research indicates that the electronic properties and size of the substituent are critical. For instance, studies on a series of halogen-substituted analogs have demonstrated that the position of the halogen significantly influences inhibitory potency and selectivity for MAO-A versus MAO-B. A chlorine atom at the meta-position (position 3) of the phenyl ring, as in 3-(3-chlorophenyl)prop-2-yn-1-amine (B13251813), is often found to confer potent inhibitory activity.

The introduction of other substituents allows for a systematic exploration of the chemical space around the aryl ring. Electron-withdrawing groups, such as nitro or cyano groups, can have a different impact on activity compared to electron-donating groups like methoxy (B1213986) or methyl groups. The specific interactions with amino acid residues in the active site of the target enzyme dictate which substitutions are favorable. For example, a substituent capable of forming hydrogen bonds might enhance binding affinity if a suitable hydrogen bond donor or acceptor is present in the enzyme's binding pocket.

The following table summarizes the impact of various aryl substituents on the inhibitory activity of 3-phenylprop-2-yn-1-amine analogs against MAO enzymes, a common target for this class of compounds.

| Substituent (Position) | Effect on MAO Inhibition | General Observation |

| 3-Chloro | Potent Inhibition | Often provides a good balance of potency against both MAO-A and MAO-B. |

| 4-Chloro | Variable Potency | Activity can be lower or higher than the 3-chloro analog depending on the specific scaffold. |

| 3,4-Dichloro | Increased Potency | Dihalogenation can enhance inhibitory activity, likely due to increased lipophilicity and favorable interactions. |

| 3-Fluoro | Potent Inhibition | Often maintains or slightly alters the potency compared to the chloro analog. |

| 4-Fluoro | Potent Inhibition | Generally shows high potency, sometimes with selectivity towards one MAO isoform. |

| 3-Methyl | Moderate Potency | Small alkyl groups are generally well-tolerated but may be less potent than halogens. |

| 4-Methoxy | Variable Potency | An electron-donating group that can either increase or decrease activity depending on the target's electronic requirements. |

Role of the Propargyl Amine Moiety in Ligand-Target Interactions

The propargyl amine moiety (–CH2–C≡CH-NH2) is a key pharmacophore in this class of compounds and is fundamental to their mechanism of action, particularly as irreversible inhibitors of flavin-containing enzymes like MAO. This group is not merely a structural linker but an active participant in the chemical reaction that leads to enzyme inactivation.

The primary amine is crucial for the initial recognition and binding of the inhibitor within the active site of the enzyme. It is typically protonated at physiological pH, allowing it to form a salt bridge with an acidic residue, such as aspartate, in the enzyme's binding pocket. This initial ionic interaction helps to correctly orient the inhibitor for the subsequent covalent modification step.

The terminal alkyne (C≡CH) is the reactive part of the moiety. Following the initial binding, the enzyme's flavin cofactor (FAD) catalyzes the oxidation of the propargylamine (B41283). This process leads to the formation of a highly reactive intermediate, often a Michael acceptor. This reactive species then undergoes a nucleophilic attack by a component of the enzyme, typically the N5 atom of the FAD cofactor or a nearby cysteine residue. This results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme. The geometry and electronic properties of the propargyl group are finely tuned for this multi-step process.

Ligand Efficiency and Lipophilicity Optimization in SAR

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated using the formula: LE = -RTln(Ki or IC50) / N, where N is the number of heavy atoms. LE helps in identifying small, efficient fragments that can be grown into more potent leads without adding unnecessary size. In the context of 3-(3-chlorophenyl)prop-2-yn-1-amine derivatives, SAR studies aim to introduce modifications that significantly improve potency (lower IC50) with only a minimal increase in molecular weight, thereby increasing LE.

Lipophilicity , often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property that affects a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). While a certain degree of lipophilicity is required for the molecule to cross cell membranes and reach its target, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity.

Optimization strategies for this class of compounds involve balancing these properties. For example, while adding a second chloro group to the phenyl ring might increase potency through enhanced hydrophobic interactions, it will also increase lipophilicity. The goal is to find substituents that improve activity and ligand efficiency without pushing the lipophilicity into an undesirable range. This often involves a multi-parameter optimization approach, where potency, LE, and logP are tracked simultaneously across a series of analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 3-(3-chlorophenyl)prop-2-yn-1-amine, QSAR models can be developed to predict the inhibitory potency against targets like MAO.

These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that relates a combination of these descriptors to the observed biological activity (e.g., pIC50).

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(logP) + c2(HOMO energy) + c3*(molar refractivity)

Once a statistically valid QSAR model is developed and validated using an external test set of compounds, it can be used to:

Predict the activity of newly designed, unsynthesized compounds.

Provide insights into the key molecular features that drive activity.

Guide the selection of substituents for synthesis to maximize the chances of discovering more potent analogs.

For this class of inhibitors, QSAR studies might reveal, for instance, that a combination of moderate lipophilicity, a specific charge distribution on the aryl ring, and a certain molecular shape are predictive of high inhibitory potency.

SAR Based on Different Substituents on the Nitrogen

Modification of the primary amine group in 3-(3-chlorophenyl)prop-2-yn-1-amine provides another avenue for SAR exploration. The substituents on the nitrogen atom can significantly influence the compound's potency, selectivity, and physicochemical properties.

Introducing small alkyl groups, such as a methyl or ethyl group, to form secondary amines can modulate the basicity (pKa) of the nitrogen. This, in turn, affects the extent of protonation at physiological pH, which can alter the initial ionic interaction with the enzyme's active site. While N-methylation is sometimes tolerated and can even enhance potency or selectivity for one MAO isoform over the other, larger or bulkier substituents on the nitrogen are often detrimental to activity. This is likely due to steric clashes within the confined space of the enzyme's active site, preventing the inhibitor from binding in the correct orientation for the covalent reaction to occur.

The following table illustrates the general trends observed when substituting the nitrogen atom of propargylamine inhibitors.

| Nitrogen Substitution | Effect on Activity | Rationale |

| Primary Amine (-NH2) | Often Optimal | Allows for strong ionic interaction and fits well within the active site. |

| Secondary Amine (-NHR, R=small alkyl) | Potency Maintained or Altered | Can fine-tune basicity and selectivity. Potency is often sensitive to the size of the alkyl group. |

| Tertiary Amine (-NR2) | Decreased or Lost Activity | Generally too bulky to be accommodated in the active site, leading to steric hindrance. |

| N-Acetylation (-NHCOCH3) | Loss of Activity | Neutralizes the basicity of the nitrogen, preventing the crucial initial ionic interaction with the enzyme. |

These findings underscore the importance of the primary or, in some cases, a small secondary amine for the biological activity of this class of inhibitors.

Mechanistic and in Vitro Biological Research on 3 3 Chlorophenyl Prop 2 Yn 1 Amine Hydrochloride and Its Analogues

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

The propargylamine (B41283) moiety is a well-established pharmacophore in the design of irreversible monoamine oxidase (MAO) inhibitors. These inhibitors are crucial in the treatment of neurological disorders like Parkinson's disease and depression. The mechanism of irreversible inhibition typically involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme.

Research into the structure-activity relationships of propargylamine derivatives has revealed that the nature of the substituent on the amine and the aromatic ring significantly influences both the potency and selectivity of MAO-A versus MAO-B inhibition. For instance, a study on N-methyl-propargylamine derivatives showed that modifications to the alkyl group attached to the nitrogen, such as chain length and substitution, greatly impact inhibitory activity. nih.gov Replacement of the N-methyl group with hydrogen, ethyl, or another propargyl group was found to abolish MAO inhibitory action. nih.gov

Furthermore, a study of propargylamine derivatives combined with salicylic (B10762653) and cinnamic scaffolds identified 4-bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol as a potent inhibitor of both MAO-A and MAO-B, with IC50 values of approximately 10 µM and 3.95 µM, respectively. nih.gov This highlights that the substitution pattern on the aromatic ring is a key determinant of inhibitory potential. Given that 3-(3-chlorophenyl)prop-2-yn-1-amine (B13251813) hydrochloride possesses both a propargylamine group and a substituted phenyl ring, it is plausible that it could exhibit inhibitory activity against MAO enzymes. The 3-chloro substitution on the phenyl ring would likely influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and inhibitory potency.

Table 1: MAO Inhibitory Activity of Selected Propargylamine Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | MAO-A | ≈10 nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling lipids, making it a target of therapeutic interest.

While direct evidence for the inhibition of NAPE-PLD by 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is not available, studies on other classes of compounds provide insights. For example, symmetrically substituted dichlorophenes have been identified as potent inhibitors of NAPE-PLD. nih.gov This suggests that chlorinated phenyl rings can be accommodated in the active site of the enzyme. Additionally, the discovery of LEI-401 as a potent and selective NAPE-PLD inhibitor, which contains a propargyl group introduced as a ligation handle, indicates that the enzyme can tolerate this functionality. nih.gov Specifically, a derivative of LEI-401 containing a propargyl group was confirmed to inhibit NAPE-PLD with a Ki of 0.18 μM. nih.gov

Glycosidase Inhibition (e.g., α-glucosidase, β-glucuronidase)

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes, such as α-glucosidase inhibitors, are used in the management of type 2 diabetes.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the symptomatic treatment of Alzheimer's disease. The propargylamine moiety has been incorporated into various scaffolds to design dual inhibitors of both cholinesterases and MAOs.

Several studies have demonstrated the effectiveness of propargylamine derivatives as cholinesterase inhibitors. For example, a series of tacrine-propargylamine derivatives were synthesized, with some compounds exhibiting potent inhibition of both AChE and BuChE. nih.gov Specifically, compounds 3a and 3b from this series had IC50 values of 51.3 nM and 11.2 nM for AChE, and 77.6 nM and 83.5 nM for BuChE, respectively. nih.gov Another study on propargylamine derivatives combined with salicylic and cinnamic scaffolds also reported dual inhibition of cholinesterases, with 5-bromo-N-(prop-2-yn-1-yl)salicylamide showing the best AChE inhibitory activity with an IC50 of 8.05 µM. nih.gov

These findings strongly suggest that the propargylamine group in this compound could contribute to cholinesterase inhibitory activity. The 3-chlorophenyl group would likely interact with the peripheral anionic site or other hydrophobic regions of the enzyme active site, potentially influencing the inhibitory potency and selectivity.

Table 2: Cholinesterase Inhibitory Activity of Selected Propargylamine Analogues

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Tacrine-propargylamine derivative 3a | AChE | 51.3 nih.gov |

| Tacrine-propargylamine derivative 3a | BuChE | 77.6 nih.gov |

| Tacrine-propargylamine derivative 3b | AChE | 11.2 nih.gov |

| Tacrine-propargylamine derivative 3b | BuChE | 83.5 nih.gov |

DNA Gyrase Inhibition

DNA gyrase is a bacterial enzyme that is a key target for antibacterial agents. It is a type II topoisomerase that introduces negative supercoils into DNA.

While there is no specific information on the inhibition of DNA gyrase by this compound, research on related structures offers some clues. For example, a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives identified potent DNA gyrase inhibitors. nih.gov This indicates that halogenated phenyl groups can be part of molecules that inhibit this enzyme. Another study discovered that N-(6-chloro-4-phenylquinazolin-2-yl)guanidine strongly inhibits E. coli DNA gyrase with an IC50 of approximately 7 μM. nih.gov Although the core structures of these compounds are different from the target molecule, the presence of a chloro-phenyl moiety in active DNA gyrase inhibitors is noteworthy. The propargylamine group is less commonly associated with DNA gyrase inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics, antiglaucoma agents, and in the treatment of other conditions. The primary interaction for most CA inhibitors is the coordination of a zinc-binding group, typically a sulfonamide, to the zinc ion in the enzyme's active site.

There is no direct evidence to suggest that this compound would be a carbonic anhydrase inhibitor, as it lacks a classical zinc-binding group like a sulfonamide. However, studies on sulfonamides incorporating a 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (B1195360) scaffold have shown potent CA inhibition. acs.org This indicates that the chlorophenyl moiety can be part of a molecule that binds to the active site of carbonic anhydrase. A separate study on 4-substituted pyridine-3-sulfonamides also explored their CA inhibitory potential. mdpi.com While the primary amine in this compound is not a typical zinc-binding group for this enzyme class, the possibility of weak or non-classical interactions cannot be entirely ruled out without experimental data.

HPPD and AChE Inhibition (Computational Predictions)

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for predicting the inhibitory potential of novel compounds against enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) and acetylcholinesterase (AChE). While no specific computational predictions on HPPD or AChE inhibition by this compound were found, the broader class of propargylamine derivatives has been investigated for AChE inhibition.

Computational studies on other classes of compounds, such as phytochemicals and phenothiazine (B1677639) derivatives, have demonstrated the utility of these in silico approaches. These studies typically involve docking the candidate molecules into the active site of the AChE enzyme to predict binding affinities and modes of interaction. For instance, a computational approach to identify phytochemicals as potential AChE inhibitors involved screening large compound libraries and using molecular dynamics simulations to confirm the stability of ligand-protein complexes. Such studies have identified compounds with favorable binding energies and interactions with key residues in the AChE active site. The application of similar computational models could be a valuable first step in assessing the potential of this compound and its analogues as AChE inhibitors.

In Vitro Cytotoxicity and Anticancer Activity against Specific Cell Lines

The in vitro cytotoxic and anticancer activities of various analogues of this compound, particularly those with a propargylamine or a substituted phenyl structure, have been evaluated against several cancer cell lines.

One study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a substituted phenyl ring, reported their anticancer activity against a panel of 58 cancer cell lines. The most promising compound in this series, 4i , demonstrated notable growth inhibition against several cell lines at a concentration of 10⁻⁵ M. mdpi.com For example, it showed a percent growth inhibition (PGI) of 38.94% against the CNS cancer cell line SNB-75. mdpi.com Another compound from the same study, 4e , was found to be the most sensitive against the SNB-75 cell line with a PGI of 41.25%. mdpi.com

In a different study, triazene (B1217601) derivatives were synthesized and evaluated for their cytotoxic effects on eight human cancer cell lines. One of the synthesized compounds, 1,3-bis(2-ethoxyphenyl)triazene C , showed significant cytotoxicity with IC50 values ranging from 0.560 to 3.33 μM across the tested cancer cell lines, and a higher IC50 of 12.61 μM on a non-cancerous cell line, suggesting some level of selectivity. nih.gov

The following table summarizes the in vitro cytotoxicity data for some of these analogues.

| Compound/Analogue | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Compound 4i (5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine) | SNB-75 (CNS Cancer) | PGI (%) at 10⁻⁵ M | 38.94 |

| Compound 4i | UO-31 (Renal Cancer) | PGI (%) at 10⁻⁵ M | 30.14 |

| Compound 4i | CCRF-CEM (Leukemia) | PGI (%) at 10⁻⁵ M | 26.92 |

| Compound 4e (5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine) | SNB-75 (CNS Cancer) | PGI (%) at 10⁻⁵ M | 41.25 |

| 1,3-bis(2-ethoxyphenyl)triazene C | PC3 (Prostate Cancer) | IC50 (μM) | 1.55 |

| 1,3-bis(2-ethoxyphenyl)triazene C | MCF7 (Breast Cancer) | IC50 (μM) | 0.560 |

| 1,3-bis(2-ethoxyphenyl)triazene C | HUVEC (Non-cancerous) | IC50 (μM) | 12.61 |

In Vitro Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial potential of compounds structurally related to this compound has been investigated. While specific data for the named compound is unavailable, studies on other amine derivatives provide insight into the potential activity of this chemical class.

For instance, a study on a novel promazine (B1679182) derivative, JBC 1847 , demonstrated significant in vitro antimicrobial activity against several Gram-positive pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 mg/L. nanobioletters.comresearchgate.net

Another study on s-triazine derivatives functionalized with 2-chloroethylamine (B1212225) fragments reported varying levels of antimicrobial activity. For example, some of these compounds showed MIC values for bacteria in the range of 62.50–250 µg/mL and for filamentous fungi between 250–500 µg/mL. mdpi.com One derivative exhibited notable anticandidal activity against Candida albicans with a MIC value of 125 µg/mL. mdpi.com

The table below presents a selection of in vitro antimicrobial activity data for related amine derivatives.

| Compound/Analogue | Microorganism | MIC (µg/mL) |

|---|---|---|

| JBC 1847 (Promazine derivative) | Gram-positive pathogens | 0.5 - 2 (mg/L) |

| s-Triazine derivative 1a | Bacteria | 62.50 - 250 |

| s-Triazine derivative 1b | Bacteria | 62.50 - 250 |

| s-Triazine derivative 1b | Candida albicans | 125 |

In Vitro Antioxidant Potential

The antioxidant properties of propargylamine derivatives have been a subject of interest, particularly in the context of neuroprotective effects. Research has shown that these compounds can act as scavengers of reactive oxygen species (ROS).

One study designed a series of N-propargylamine derivatives of nitroxyl, named "JSAKs," and examined their antioxidative potency. chemrxiv.orgnih.gov These compounds were found to be effective antioxidants and protectors against ROS toxicity in in vitro cell-free systems. chemrxiv.orgnih.gov Another investigation into arylpropargylamines as potential peroxynitrite scavengers found that 1-phenylpropargylamine (AP3) could inhibit the oxidation of dichlorofluorescin and linoleic acid induced by peroxynitrite, with IC50 values of 637 and 63 µM, respectively. The scavenging activity was attributed to the aminopropargyl moiety.

The following table summarizes the in vitro antioxidant activity of a propargylamine analogue.

| Compound/Analogue | Assay | Activity Metric | Value (µM) |

|---|---|---|---|

| 1-phenylpropargylamine (AP3) | Peroxynitrite-induced dichlorofluorescin oxidation | IC50 | 637 |

| 1-phenylpropargylamine (AP3) | Peroxynitrite-induced linoleic acid oxidation | IC50 | 63 |

Receptor Ligand Binding and Functional Activity (e.g., Serotonin (B10506) Receptors for related arylpiperazine derivatives)

While direct receptor binding data for this compound is not available, research on related arylpiperazine and phenylalkylamine derivatives provides valuable insights into potential interactions with serotonin (5-HT) receptors.

Studies on phenylalkylamine derivatives have shown that these compounds can bind to both 5-HT1C and 5-HT2 serotonin receptors with a lack of selectivity. An examination of 34 different derivatives revealed a significant correlation between their affinities for these two receptor subtypes. Generally, mono-, di-, and trimethoxylation of phenethylamine (B48288) and phenylisopropylamine analogues enhance their affinity for 5-HT receptors.

Arylpiperazine derivatives are another class of compounds known to interact with serotonin receptors. For example, certain N4-substituted 1-arylpiperazines display high affinity for 5-HT1A sites. One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine , was reported to have a very high affinity for 5-HT1A receptors with a Ki value of 0.6 nM.

The binding affinities of some related compounds to serotonin receptors are presented in the table below.

| Compound/Analogue Class | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM |

| Phenylalkylamine derivatives | 5-HT1C / 5-HT2 | Varies (correlation in affinity) |

Molecular Mechanism of Action Investigations

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of a bioactive compound. For novel cytotoxic agents, various strategies are employed to elucidate their cellular targets. These methods include chemical proteomics approaches, which can help in the identification of protein-drug interactions.

While specific target identification and validation studies for this compound have not been reported, the general methodologies are well-established. For instance, in the study of other anticancer natural products, chemical proteomics has been used to identify target proteins. This can involve the use of chemical probes derived from the active compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

For propargylamine-based compounds that have shown anticancer activity, a potential mechanism of action could involve the inhibition of histone deacetylases (HDACs). A study on propargylamine-based HDAC inhibitors demonstrated that modifications to the propargylamine scaffold could lead to increased selectivity for specific HDAC isoforms, such as HDAC6. Such findings are often supported by molecular docking studies to rationalize the observed selectivity. The identification of such specific molecular targets is a critical step for the further development of these compounds as therapeutic agents.

Binding Affinity and Kinetics Studies (e.g., through molecular docking)

The binding affinity of this compound and its analogues is crucial for their inhibitory activity, primarily targeting enzymes such as monoamine oxidases (MAO). While specific binding affinity data for this compound is not extensively available in the public domain, molecular docking studies of analogous propargylamine derivatives provide significant insights into the potential binding modes and interactions within the enzyme's active site.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, in this case, the inhibitor within the active site of an enzyme like MAO. These studies on various propargylamine derivatives consistently highlight the importance of the propargylamine moiety in anchoring the inhibitor to the enzyme's active site.

For instance, docking studies of propargylamine derivatives with MAO-B have revealed key interactions. The binding site of MAO-B is characterized by a substrate cavity and an entrance cavity, forming an elongated pocket. The propargylamine inhibitor orients itself within this pocket, stabilized by a network of hydrophobic and, in some cases, hydrogen bonding interactions. The phenyl ring of the inhibitor typically engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site, such as tyrosine and phenylalanine.

In the case of 3-(3-chlorophenyl)prop-2-yn-1-amine, the presence of the chlorine atom at the meta position of the phenyl ring is expected to influence its binding affinity. The chlorine atom, being electronegative, can alter the electronic properties of the phenyl ring and potentially form halogen bonds or other specific interactions with the amino acid residues of the enzyme's active site. The precise nature of these interactions would determine whether the substitution enhances or diminishes the binding affinity compared to the unsubstituted analogue.

The binding of propargylamine inhibitors to MAO is a multi-step process that begins with non-covalent binding, which then facilitates the subsequent covalent modification of the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.

Enzyme Kinetics and Inhibition Mechanisms

The primary mechanism of action for propargylamine-based inhibitors, including analogues of this compound, is the irreversible inhibition of monoamine oxidase (MAO). nih.gov This class of compounds is known to act as mechanism-based inhibitors, also referred to as "suicide substrates." nih.gov

The inhibition process is time-dependent and involves the formation of a covalent bond between the inhibitor and the FAD cofactor of the MAO enzyme. nih.gov The widely accepted mechanism involves the initial oxidation of the propargylamine by the FAD cofactor. This leads to the formation of a highly reactive intermediate, often proposed to be an allene (B1206475) species. nih.gov This reactive intermediate then covalently binds to the N5 atom of the flavin ring of FAD, forming a stable adduct. nih.gov This covalent modification permanently inactivates the enzyme. nih.gov

Kinetic studies of various propargylamine derivatives have demonstrated different types of inhibition. For example, studies on clorgyline, a well-known MAO-A selective irreversible inhibitor with a dichlorinated phenyl ring, have shown it to be a competitive inhibitor with respect to the amine substrate. nih.gov This indicates that it competes with the substrate for binding to the active site of the enzyme.

The inhibitory potency of these compounds is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, an analogue of clorgyline, was found to be a time-dependent irreversible inhibitor of both MAO-A and MAO-B, with a higher selectivity towards MAO-B. nih.gov

The table below summarizes the inhibitory activities of some representative propargylamine derivatives against MAO-A and MAO-B, illustrating the impact of structural modifications on potency and selectivity.

| Compound/Analogue | Target Enzyme | IC50 (µM) | Type of Inhibition |

| Clorgyline | MAO-A | Varies | Irreversible, Competitive |

| Selegiline | MAO-B | Varies | Irreversible |

| Rasagiline | MAO-B | Varies | Irreversible |

Note: Specific IC50 values can vary depending on the experimental conditions.

Advanced Analytical Methodologies for the Characterization of 3 3 Chlorophenyl Prop 2 Yn 1 Amine Hydrochloride

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of a compound, which in turn provides its elemental composition. For 3-(3-chlorophenyl)prop-2-yn-1-amine (B13251813) hydrochloride, HRMS analysis would be expected to confirm the molecular formula of the free base, C₉H₈ClN. The technique, often utilizing methods such as electrospray ionization (ESI), would yield a high-resolution mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This experimental value is then compared to the theoretical mass calculated from the elemental composition, with a minimal mass error (typically in the parts-per-million range) confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride would provide detailed information about the chemical environment, connectivity, and number of protons in the molecule. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the aminomethylene group (-CH₂-NH₃⁺) and the methine proton would also exhibit characteristic chemical shifts and coupling patterns, which are influenced by the neighboring acetylene (B1199291) and ammonium (B1175870) functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the two acetylenic carbons, the carbons of the 3-chlorophenyl ring (with the carbon attached to the chlorine atom showing a characteristic chemical shift), and the aliphatic carbon of the aminomethylene group. The precise chemical shifts help in confirming the carbon framework of the molecule.

Due to the absence of fluorine in the molecule, ¹⁹F NMR spectroscopy is not applicable for the characterization of this compound.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Multiplet |

| -CH₂-NH₃⁺ | Multiplet |

| Methine Proton | Singlet/Triplet |

| NH₃⁺ | Broad Singlet |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 120-140 |

| Acetylenic Carbons | 80-90 |

| -CH₂-NH₃⁺ | 30-40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A notable feature would be the stretching vibration of the C≡C triple bond, which typically appears in the region of 2100-2260 cm⁻¹. The N-H stretching vibrations of the primary ammonium salt (-NH₃⁺) would be observed as a broad band in the range of 2800-3200 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic ring and the aliphatic chain, as well as C-Cl stretching, would be present in the fingerprint region, providing further structural confirmation.

| IR Absorption Data (Predicted) | |

| Frequency (cm⁻¹) | Functional Group |

| 2800-3200 | N-H Stretch (Ammonium) |

| 2100-2260 | C≡C Stretch (Alkyne) |

| ~3050 | C-H Stretch (Aromatic) |